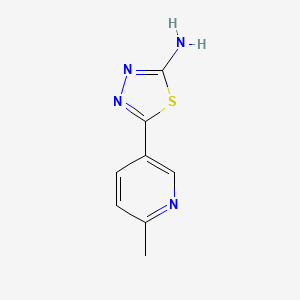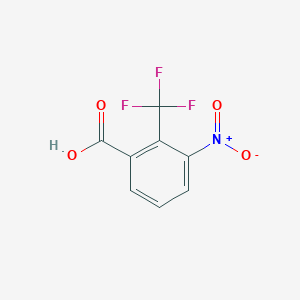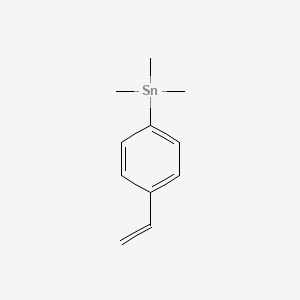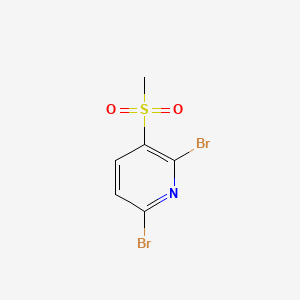
2,6-Dibromo-4-fluorophenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-Dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,6-Dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with amines to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s bromine and fluorine atoms can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Biochemical Studies: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-fluorophenyl isothiocyanate involves its ability to react with nucleophilic groups in proteins and other biomolecules. The isothiocyanate group forms covalent bonds with amino groups, thiols, and other nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in proteomics and biochemical studies to label and identify specific proteins and enzymes .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-fluorophenyl isothiocyanate can be compared with other similar compounds, such as:
2,6-Dibromo-4-fluorophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of an isothiocyanate group.
2,6-Difluorophenyl isothiocyanate: This compound has fluorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.
2,4-Dibromo-6-fluorophenyl isothiocyanate: This isomer has the bromine and fluorine atoms in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and applications in scientific research.
Propriétés
Formule moléculaire |
C7H2Br2FNS |
|---|---|
Poids moléculaire |
310.97 g/mol |
Nom IUPAC |
1,3-dibromo-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
Clé InChI |
HFDLRDHWGQFRAR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N=C=S)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



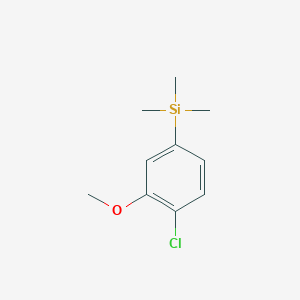
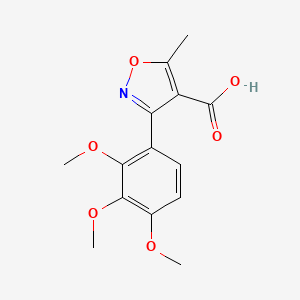
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
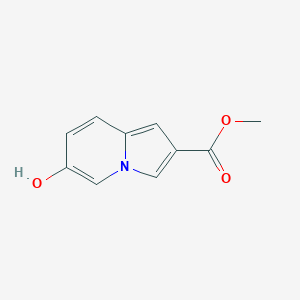

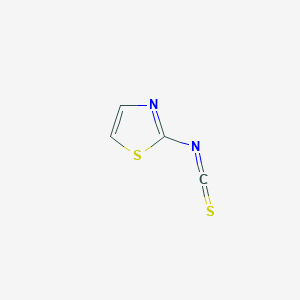
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
